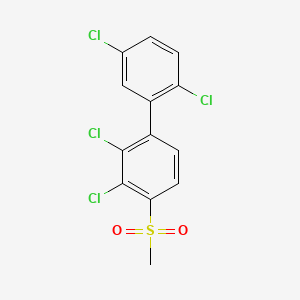
1,1'-Biphenyl, 2,2',3,5'-tetrachloro-4-(methylsulfonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Biphenyl, 2,2’,3,5’-tetrachloro-4-(methylsulfonyl)- is a chlorinated biphenyl compound with the molecular formula C13H8Cl4O2S.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 2,2’,3,5’-tetrachloro-4-(methylsulfonyl)- typically involves the chlorination of biphenyl followed by sulfonation. The chlorination process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The sulfonation step involves the reaction of the chlorinated biphenyl with methylsulfonyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Biphenyl, 2,2’,3,5’-tetrachloro-4-(methylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Dechlorinated biphenyls.
Substitution: Biphenyl derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1,1’-Biphenyl, 2,2’,3,5’-tetrachloro-4-(methylsulfonyl)- has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of PCBs in various chemical reactions.
Biology: Investigated for its effects on biological systems, including its potential toxicity and environmental impact.
Medicine: Studied for its potential use in drug development and as a reference compound in toxicological studies.
Industry: Utilized in the development of materials with specific chemical and physical properties.
Mecanismo De Acción
The mechanism of action of 1,1’-Biphenyl, 2,2’,3,5’-tetrachloro-4-(methylsulfonyl)- involves its interaction with cellular components. The compound can bind to proteins and enzymes, disrupting their normal function. It can also interact with cell membranes, affecting their integrity and permeability. The molecular targets and pathways involved include oxidative stress pathways and disruption of cellular signaling .
Comparación Con Compuestos Similares
Similar Compounds
- 1,1’-Biphenyl, 2,2’,3,4-tetrachloro-
- 1,1’-Biphenyl, 2,3’,4’,5-tetrachloro-
- 1,1’-Biphenyl, 2,3,4,5-tetrachloro-
- 1,1’-Biphenyl, 2,2’,5,5’-tetrachloro-
Uniqueness
1,1’-Biphenyl, 2,2’,3,5’-tetrachloro-4-(methylsulfonyl)- is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and physical properties. This functional group enhances the compound’s reactivity and its ability to interact with biological systems, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
106418-96-6 |
|---|---|
Fórmula molecular |
C13H8Cl4O2S |
Peso molecular |
370.1 g/mol |
Nombre IUPAC |
2,3-dichloro-1-(2,5-dichlorophenyl)-4-methylsulfonylbenzene |
InChI |
InChI=1S/C13H8Cl4O2S/c1-20(18,19)11-5-3-8(12(16)13(11)17)9-6-7(14)2-4-10(9)15/h2-6H,1H3 |
Clave InChI |
JVUHBNNDBYBVDD-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=C(C(=C(C=C1)C2=C(C=CC(=C2)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


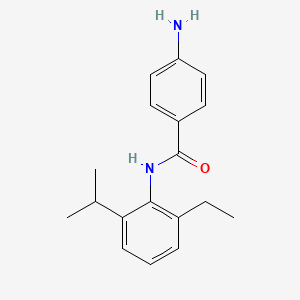
![5-[(Naphthalen-1-yl)methyl]-3-phenylcyclopent-2-en-1-one](/img/structure/B14332073.png)

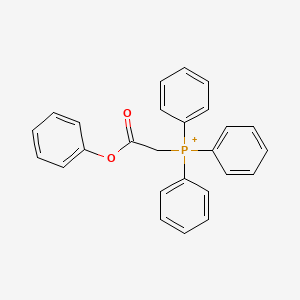

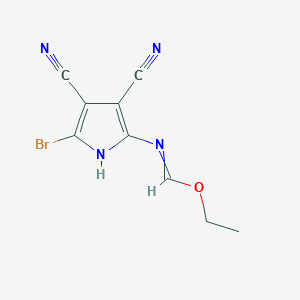



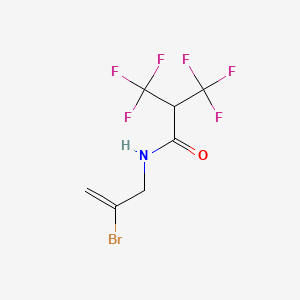
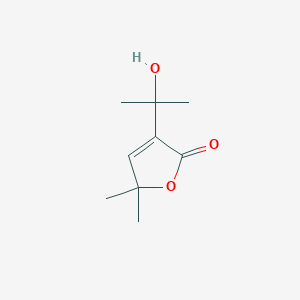
![6,6'-(Ethene-1,2-diyl)bis[3,7-dimethyl-5-(propan-2-yl)-1H-inden-1-one]](/img/structure/B14332118.png)
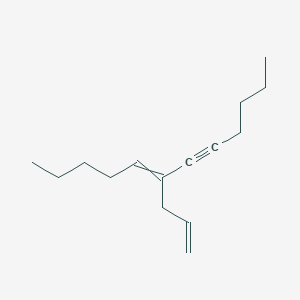
![3-Fluoro-4-[(3-hydroxypropyl)sulfanyl]benzene-1-sulfonamide](/img/structure/B14332121.png)
